3-Bromo-4-((dimethylamino)methyl)-2-phenyl-5-benzofuranol hydrochloride
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Overview
Description
3-Bromo-4-((dimethylamino)methyl)-2-phenyl-5-benzofuranol hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a bromine atom, a dimethylamino group, and a benzofuranol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-((dimethylamino)methyl)-2-phenyl-5-benzofuranol hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a suitable benzofuran derivative, followed by the introduction of the dimethylamino group through a nucleophilic substitution reaction. The final step often involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-((dimethylamino)methyl)-2-phenyl-5-benzofuranol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce various functional groups in place of the bromine atom.
Scientific Research Applications
3-Bromo-4-((dimethylamino)methyl)-2-phenyl-5-benzofuranol hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 3-Bromo-4-((dimethylamino)methyl)-2-phenyl-5-benzofuranol hydrochloride involves its interaction with specific molecular targets. The dimethylamino group may facilitate binding to receptors or enzymes, while the benzofuranol moiety can interact with other biomolecules. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-dimethylamino-benzaldehyde
- 3-Bromo-4-methylaniline
Uniqueness
3-Bromo-4-((dimethylamino)methyl)-2-phenyl-5-benzofuranol hydrochloride is unique due to its combination of functional groups and its potential for diverse applications. Compared to similar compounds, it offers a distinct set of chemical properties and reactivity, making it valuable in various research and industrial contexts.
Properties
CAS No. |
63112-50-5 |
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Molecular Formula |
C17H17BrClNO2 |
Molecular Weight |
382.7 g/mol |
IUPAC Name |
(3-bromo-5-hydroxy-2-phenyl-1-benzofuran-4-yl)methyl-dimethylazanium;chloride |
InChI |
InChI=1S/C17H16BrNO2.ClH/c1-19(2)10-12-13(20)8-9-14-15(12)16(18)17(21-14)11-6-4-3-5-7-11;/h3-9,20H,10H2,1-2H3;1H |
InChI Key |
HICACGDEIMQAKP-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)CC1=C(C=CC2=C1C(=C(O2)C3=CC=CC=C3)Br)O.[Cl-] |
Origin of Product |
United States |
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